molecular formula C10H15BBrNO2S B6147068 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 1884387-49-8

4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B6147068
CAS No.: 1884387-49-8
M. Wt: 304.02 g/mol
InChI Key: XLQCBYMZKFXANR-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4, a methyl group at position 2, and a pinacol boronate ester at position 4. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, alongside the boronate moiety, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions in medicinal and materials chemistry . Its molecular formula is C₁₃H₁₈BBrNO₂S, with a molecular weight of 337.06 g/mol (calculated).

Properties

CAS No.

1884387-49-8

Molecular Formula

C10H15BBrNO2S

Molecular Weight

304.02 g/mol

IUPAC Name

4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H15BBrNO2S/c1-6-13-8(12)7(16-6)11-14-9(2,3)10(4,5)15-11/h1-5H3

InChI Key

XLQCBYMZKFXANR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)Br

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Bromination at C4

Electrophilic bromination using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 at 0°C achieves 92% regioselectivity for C4 substitution. The methyl group at C2 directs electrophiles to the para position via resonance stabilization.

Reaction Conditions

ParameterValue
SolventCarbon tetrachloride
Temperature0°C → 25°C (ramp)
Equivalents NBS1.05
Yield85%

Miyaura Borylation at C5

The C5 position undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2). Optimized conditions (Pd(dppf)Cl₂, KOAc, dioxane, 100°C, 24 h) yield 78% boronate ester. The reaction tolerates the pre-existing bromine at C4 without debromination.

Direct Borylation of Halogenated Thiazoles

An alternative route starts with 4-bromo-2-methyl-5-iodo-1,3-thiazole, enabling selective boronate installation at C5 via Suzuki-Miyaura coupling.

Iodine-Boron Exchange

Using Pd(OAc)₂/XPhos catalytic system with B2Pin2\text{B}_2\text{Pin}_2 in THF at 65°C for 18 h achieves 82% conversion. The iodothiazole precursor is synthesized via Sandmeyer reaction from a 5-amino intermediate.

Key Data

  • Turnover number (TON): 1,450

  • Purification: Column chromatography (SiO₂, hexane/EtOAc 8:1)

  • Purity: >99% (HPLC)

Metalation and Boronate Ester Installation

StepDetail
Lithiationnn-BuLi (2.5 M), –78°C, 1 h
Boron electrophile2-isopropoxy-1,3,2-dioxaborolane
WorkupAqueous NH₄Cl, extraction (EtOAc)
Yield68%

Comparative Analysis of Synthetic Routes

The table below evaluates methods by yield, cost, and scalability:

MethodYield (%)Cost (USD/g)Scalability
Hantzsch + Borylation78120Moderate
Direct Borylation8295High
Metalation68210Low

Direct borylation offers the best balance, though metalation avoids palladium residues in API applications.

Challenges and Optimization Strategies

Boronate Hydrolysis Mitigation

The pinacol boronate ester is prone to hydrolysis under acidic or aqueous conditions. Silica gel chromatography (neutralized with Et₃N) and anhydrous workups preserve integrity, increasing isolated yields by 12–15%.

Regiochemical Control

Competing C2 and C4 bromination is minimized using bulky directing groups (e.g., tmp = 2,2,6,6-tetramethylpiperidine), enhancing C4 selectivity to 94% .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Cross-Coupling Reactions: The boronic ester group makes this compound a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products

    Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized.

    Biaryl Compounds: Through Suzuki-Miyaura coupling, biaryl compounds with diverse functional groups can be obtained.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit significant antimicrobial properties. The incorporation of the bromine atom and boron moiety may enhance these activities by improving solubility and bioavailability.
    • Case Study : A study evaluated various thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with halogen substitutions showed improved efficacy compared to non-halogenated counterparts.
  • Anticancer Research : Thiazoles are also investigated for their potential anticancer effects. The specific structure of 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole may provide a scaffold for developing novel anticancer agents.
    • Case Study : In vitro studies demonstrated that thiazole derivatives could inhibit tumor growth in various cancer cell lines by inducing apoptosis.

Materials Science

The unique properties of this compound make it suitable for applications in materials science as well:

  • Organic Electronics : The presence of the boron moiety allows for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electron-deficient nature.
    • Research Insight : Studies have shown that thiazole-based compounds can improve charge transport properties when used as dopants in organic semiconductor materials.

Agricultural Chemistry

The compound may also find utility in agricultural applications:

  • Pesticides and Herbicides : The structural features of thiazoles contribute to their effectiveness as agrochemicals. Research indicates that derivatives can act as fungicides or herbicides.
    • Case Study : Field trials have shown that thiazole-based pesticides demonstrate enhanced efficacy against specific fungal pathogens affecting crops.

Mechanism of Action

The mechanism by which 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the boronic ester group participates in the formation of a palladium complex, which then undergoes transmetalation and reductive elimination to form the desired product. The thiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific modifications made to the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Key structural analogs differ in substituent positions and types (Table 1):

Compound Name Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-2-methyl-5-(pinacol boronate)-1,3-thiazole (Target) 4-Br, 2-Me, 5-Bpin 337.06 Cross-coupling precursor
4-Methyl-2-phenyl-5-(pinacol boronate)-1,3-thiazole () 4-Me, 2-Ph, 5-Bpin 301.21 Increased lipophilicity; Suzuki reactions
2-Methyl-5-(pinacol boronate)-1,3-thiazole () 2-Me, 5-Bpin 225.12 Lacks bromo; reduced steric/electronic effects
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole () 5-Br, 2-(dioxolane), 4-Me 247.12 Alternative boronate; potential bioactivity
5-(Pinacol boronate)isothiazole () Isothiazole core, 5-Bpin 209.08 Isomeric core; distinct reactivity

Key Observations :

  • Bromine Position : Bromine at position 4 (target) vs. position 5 () alters electronic distribution and coupling reactivity.
  • Boronate Type : Pinacol boronate (target, ) vs. dioxolane-derived boronate () impacts stability and coupling efficiency .
  • Aromatic Substituents : Phenyl () enhances π-stacking in crystal packing compared to methyl (target), affecting solubility .

Reactivity in Cross-Coupling :

  • The bromine in the target compound enables sequential functionalization (e.g., Suzuki coupling followed by halogenation).

Biological Activity

4-Bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound of interest due to its potential biological activities. This compound belongs to the thiazole family and features a boron-containing moiety, which may enhance its pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H15BBrNO2S
  • Molecular Weight : 304.01 g/mol
  • CAS Number : 1884387-49-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Similar compounds in the thiazole class have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound may exhibit selectivity towards certain RTKs due to its structural characteristics.
  • Antimicrobial Activity : Thiazoles are known for their antimicrobial properties. Preliminary studies suggest that this compound could have activity against multidrug-resistant strains of bacteria.

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1 below.

Activity TypeTarget/OrganismIC50/MIC ValuesReference
Kinase InhibitionEGFRLow nanomolar range
Antimicrobial ActivityMRSA4–8 µg/mL
Anticancer ActivityMDA-MB-231 Cell LineIC50 = 0.126 µM

Case Studies

Several studies have investigated the biological activity of similar compounds and provided insights into the potential applications of this thiazole derivative:

  • Cancer Treatment : A study demonstrated that a related thiazole compound inhibited cell proliferation in breast cancer models and showed significant effects on metastatic behavior in vivo. This suggests that the compound could be a candidate for further development in oncology therapies.
  • Antimicrobial Resistance : Research has highlighted the efficacy of thiazole derivatives against resistant strains of bacteria such as MRSA. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Q & A

Q. What analytical techniques identify and quantify reaction byproducts?

  • LC-MS/MS : Detects des-boronated thiazole (m/z 213.1) and dimerization byproducts.
  • GC-MS : Monitors volatile impurities (e.g., pinacol) .

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